2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid
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Overview
Description
2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a methoxyphenyl group and a pyrrolidinyl group attached to an acetic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: This can be achieved by reacting a suitable phenol derivative with a methoxy group donor under appropriate conditions.
Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with a pyrrolidine derivative, often through nucleophilic substitution or addition reactions.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur, especially at the acetic acid moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory or analgesic effects.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may interact with hydrophobic pockets, while the pyrrolidinyl group can form hydrogen bonds or ionic interactions. These interactions can modulate biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid
- 2-(2-Methoxyphenyl)-2-(morpholin-1-yl)acetic acid
Uniqueness
2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-11-7-3-2-6-10(11)12(13(15)16)14-8-4-5-9-14/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,15,16) |
InChI Key |
DNBQLWLQSGOMHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)N2CCCC2 |
Origin of Product |
United States |
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